molecular formula C11H9N3 B13784729 1h-[1,3]Diazepino[1,7-a]benzimidazole CAS No. 93281-49-3

1h-[1,3]Diazepino[1,7-a]benzimidazole

Cat. No.: B13784729
CAS No.: 93281-49-3
M. Wt: 183.21 g/mol
InChI Key: PEAFIEXSTKYFNO-UHFFFAOYSA-N
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Description

1H-[1,3]Diazepino[1,7-a]benzimidazole is a heterocyclic compound that features a fusion of a diazepine ring with a benzimidazole ring. This unique structure imparts the compound with distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-[1,3]Diazepino[1,7-a]benzimidazole typically involves the reaction of 2-(aminomethyl)benzimidazole with various reagents. For instance, the reaction with ethyl acetoacetate yields a diazepinone-benzimidazole derivative . Other synthetic routes include the reaction with phenylhydrazono ethylacetoacetate, acetyl acetone, and ethyl cyanoacetate, each producing different derivatives of the compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1H-[1,3]Diazepino[1,7-a]benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound with altered chemical properties.

    Substitution: The compound can undergo substitution reactions, where different substituents replace hydrogen atoms in the structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions typically involve reagents like halogens, alkyl halides, and other electrophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with ethyl acetoacetate produces a diazepinone derivative, while the reaction with phenylhydrazono ethylacetoacetate yields a phenylhydrazino diazepinone derivative .

Scientific Research Applications

1H-[1,3]Diazepino[1,7-a]benzimidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-[1,3]Diazepino[1,7-a]benzimidazole involves its interaction with specific molecular targets and pathways. For instance, some derivatives of the compound have been shown to interact with the benzodiazepine site of the GABA_A receptor, exerting anxiolytic effects . Additionally, the compound may interact with other receptors and enzymes, influencing various biological processes.

Comparison with Similar Compounds

1H-[1,3]Diazepino[1,7-a]benzimidazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its fused ring structure, which imparts distinct chemical and biological properties not found in simpler compounds.

Properties

CAS No.

93281-49-3

Molecular Formula

C11H9N3

Molecular Weight

183.21 g/mol

IUPAC Name

1H-[1,3]diazepino[1,7-a]benzimidazole

InChI

InChI=1S/C11H9N3/c1-2-5-10-9(4-1)13-11-6-3-7-12-8-14(10)11/h1-7H,8H2

InChI Key

PEAFIEXSTKYFNO-UHFFFAOYSA-N

Canonical SMILES

C1N=CC=CC2=NC3=CC=CC=C3N21

Origin of Product

United States

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